In-Depth Technical Guide: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
In-Depth Technical Guide: (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
CAS Number: 1256346-02-7
This technical guide provides a comprehensive overview of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, a specialized organoboron compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Properties and Data
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is a substituted aromatic boronic acid. The presence of both a propoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 1256346-02-7[1] |
| Molecular Formula | C10H12BF3O4 |
| Molecular Weight | 264.01 g/mol [2] |
| Appearance | White to off-white solid (typical for phenylboronic acids) |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid is not widely published, a general and common method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of a corresponding aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid.
Core Applications in Research and Development
The primary application of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a precursor for introducing the 3-propoxy-5-(trifluoromethoxy)phenyl moiety into more complex molecules. The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, while the propoxy group can be varied to modulate binding affinity and other pharmacokinetic properties.
A general workflow for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are recognized for their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals. While specific biological activities for (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid are not extensively documented, its structural motifs are relevant in the design of kinase inhibitors and other therapeutic agents. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules. For instance, they can function as hinge-binding moieties in drugs that target the ATP-binding site of kinases. Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer.
The hypothetical biaryl product derived from this boronic acid could serve as a precursor to a selective inhibitor of kinases such as BRAF or various receptor tyrosine kinases involved in oncogenic signaling.
Caption: Logical relationship for the application of the compound in kinase inhibitor development.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid.
Materials:
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Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
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(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
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Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry reaction vessel, add the aryl halide, (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid, and the base.
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed solvent system to the reaction mixture.
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Add the palladium catalyst (and ligand, if separate) under a positive flow of inert gas.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.





